molecular formula C13H15Ba2N4O12P B12771400 Saicar dibarium CAS No. 6057-44-9

Saicar dibarium

Cat. No.: B12771400
CAS No.: 6057-44-9
M. Wt: 724.9 g/mol
InChI Key: PPKOPCLLXBFYGS-KGBHUAOWSA-J
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Description

Saicar dibarium, also known as succinylaminoimidazolecarboxamide ribose-5’-phosphate dibarium, is a compound that plays a crucial role in the de novo purine nucleotide biosynthesis pathway. It is an intermediate metabolite formed during the synthesis of purines, which are essential components of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

Saicar dibarium is synthesized through a series of enzymatic reactions. The primary synthetic route involves the conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR), ADP, and phosphate. This reaction is catalyzed by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase (SAICAR synthetase) .

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used to catalyze the synthesis of this compound under controlled conditions. The process may involve fermentation techniques and purification steps to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Saicar dibarium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Saicar dibarium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Saicar dibarium involves its interaction with specific enzymes and molecular targets. One of the key interactions is with the enzyme pyruvate kinase isoform M2 (PKM2), which plays a crucial role in the metabolic reprogramming of cancer cells. This compound stimulates the activity of PKM2, promoting cancer cell survival under glucose-limited conditions. This interaction is essential for the metabolic adaptation of cancer cells and their proliferation .

Comparison with Similar Compounds

Saicar dibarium can be compared with other similar compounds involved in purine biosynthesis, such as:

This compound is unique in its specific interaction with PKM2 and its role in cancer cell metabolism, distinguishing it from other similar compounds .

Properties

CAS No.

6057-44-9

Molecular Formula

C13H15Ba2N4O12P

Molecular Weight

724.9 g/mol

IUPAC Name

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioate;barium(2+)

InChI

InChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4/t4-,5+,8+,9+,12+;;/m0../s1

InChI Key

PPKOPCLLXBFYGS-KGBHUAOWSA-J

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2]

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2]

Origin of Product

United States

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